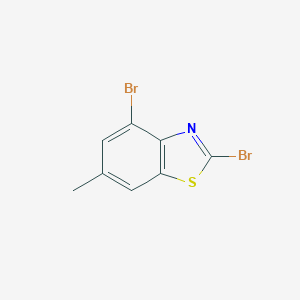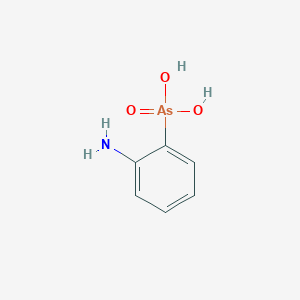
2-Aminophenylarsonic acid
Descripción general
Descripción
2-Aminophenylarsonic acid is a chemical compound that has been studied for its potential applications in various fields, including biochemistry and medicinal chemistry. Although the provided papers do not directly discuss 2-aminophenylarsonic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of 2-aminophenylarsonic acid.
Synthesis Analysis
The synthesis of related compounds, such as the Schiff base (E)-2-[(2-hydroxybenzylidene)amino]phenylarsonic acid, involves the reaction of salicylaldehyde with o-aminophenylarsonic acid in the presence of HCl . This process likely involves the formation of an imine linkage between the aldehyde and the amine group, a common reaction in the synthesis of Schiff bases. The synthesis of other bioorthogonal amino acids, as described in the provided papers, involves specific reactions such as Suzuki and Sonogashira couplings, which could potentially be adapted for the functionalization of 2-aminophenylarsonic acid .
Molecular Structure Analysis
The molecular structure of the synthesized Schiff base was characterized using various spectroscopic techniques, including FTIR, NMR, EI-MS, UV-Vis spectroscopy, and X-ray crystallography . The crystal structure analysis revealed that the compound forms a dimer through intermolecular interactions and exhibits intramolecular hydrogen bonds, resulting in an almost planar structure. Theoretical studies using DFT theory were performed to analyze the stability of different conformers, indicating the presence of energy barriers for isomerization and tautomerization . These findings suggest that 2-aminophenylarsonic acid could also exhibit interesting structural features and conformational dynamics.
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as 2-aminoethylarsonic acid, has been investigated in biochemical contexts. For example, 2-aminoethylarsonic acid was tested as a substrate analogue for ethanolamine-phosphate cytidylyltransferase, where it was found to act as a cytidylyl acceptor, leading to the spontaneous hydrolysis of the product and the formation of CMP . This indicates that 2-aminophenylarsonic acid could potentially participate in similar biochemical reactions or be used as a substrate analogue in enzymatic studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminophenylarsonic acid can be inferred from the properties of related compounds. For instance, the Schiff base derived from o-aminophenylarsonic acid exhibits specific spectroscopic signatures and crystallographic parameters that can be used to predict the behavior of 2-aminophenylarsonic acid in various environments . Theoretical calculations and experimental data on related compounds provide insights into the potential solubility, stability, and reactivity of 2-aminophenylarsonic acid under different conditions.
Aplicaciones Científicas De Investigación
Metal Arsonate Polymers
Research by Lesikar-Parrish, Neilson, and Richards (2013) explored the coordination preferences of 4-aminophenylarsonic acid with various metals, leading to the creation of new metal arsonate polymers. These polymers were characterized by single crystal X-ray diffraction and spectroscopy, highlighting their potential in materials science and engineering (Lesikar-Parrish, Neilson, & Richards, 2013).
Environmental Impact and Treatment
A 2020 study by Li et al. investigated the environmental impact of 4-aminophenylarsonic acid, particularly its degradation to inorganic arsenic. They developed a cobalt and lanthanum composite for efficient catalysis and adsorption, addressing environmental concerns related to its use (Li et al., 2020).
Removal from Water
Peng et al. (2021) focused on the removal of 4-aminophenylarsonic acid from water using a Fenton-coagulation process. They determined optimal conditions for this process and examined the influence of substituted amino groups on removal efficiency (Peng et al., 2021).
Influence on Methanogenic Process
A study by Wang et al. (2014) examined the effects of arsanilic acid on the anaerobic methanogenic process. They explored the kinetics and inhibition patterns, providing insight into the environmental and agricultural impact of this compound (Wang et al., 2014).
Molecular and Environmental Toxicity
Sierra-Alvarez et al. (2010) evaluated the molecular toxicity of 4-aminophenylarsonic acid on methanogenic microorganisms, emphasizing the environmental impact and potential risks associated with its use (Sierra-Alvarez et al., 2010).
Adsorption and Degradation
Zhao et al. (2019) studied the adsorption and degradation of 4-aminophenylarsonic acid on birnessite, a type of manganese oxide. This research is significant for understanding the fate of such compounds in surface soils and their environmental risks (Zhao, Cheng, & Tao, 2019).
Sensor Development
Dai et al. (2015) developed a sensor for 4-aminophenylarsonic acid using a glassy carbon electrode modified with an ionic liquid and carbon nanohorns. This advancement is crucial for detecting and managing the presence of this compound in various environments (Dai et al., 2015).
Anaerobic Biotransformation
Research by Shi et al. (2014) investigated the electrochemical stimulation of microbial degradation of 4-aminophenylarsonic acid under anaerobic conditions. Their findings contribute to understanding and mitigating the environmental impacts of organoarsenic compounds (Shi et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
(2-aminophenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOCUQCZYAYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174395 | |
| Record name | 2-Aminophenylarsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminophenylarsonic acid | |
CAS RN |
2045-00-3 | |
| Record name | o-Arsanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminophenylarsonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Arsanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminophenylarsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminophenylarsonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPHENYLARSONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7T2PH7DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




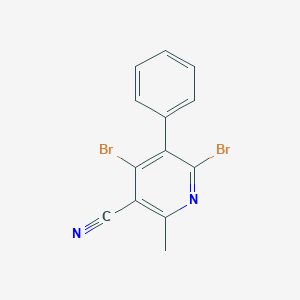
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
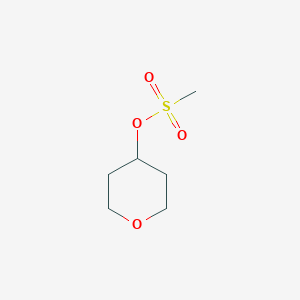
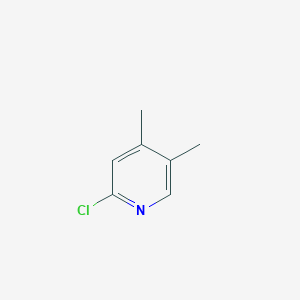
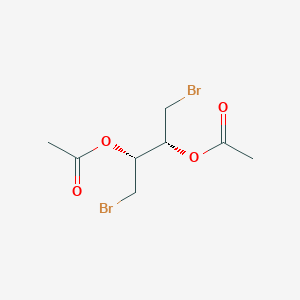
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
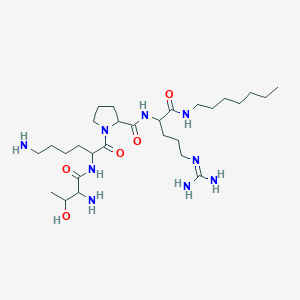
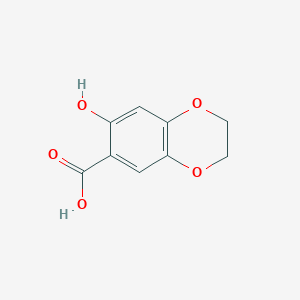
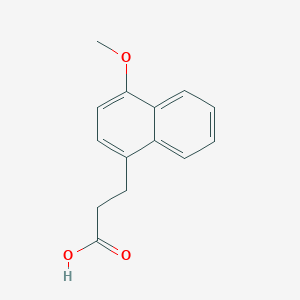
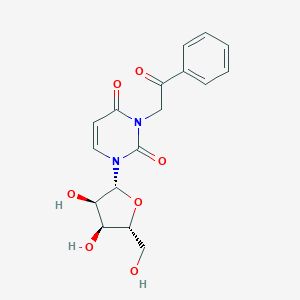
![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)

